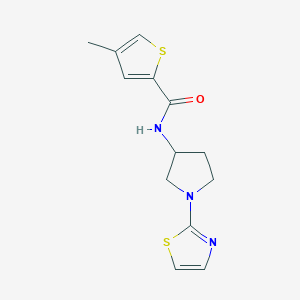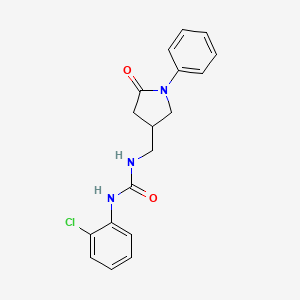![molecular formula C25H31ClN4O2S B2418571 2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide CAS No. 720667-82-3](/img/structure/B2418571.png)
2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a triazole ring, a chlorophenoxy group, and an acetamide group . The compound has a molecular formula of C25H31ClN4O2S and a molecular weight of 487 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The triazole ring, chlorophenoxy group, and acetamide group each contribute to the overall structure and properties of the molecule .Aplicaciones Científicas De Investigación
Antiviral and Virucidal Activity
- Derivatives of this compound have shown potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus, indicating antiviral and virucidal capabilities (Wujec et al., 2011).
Antibacterial and Anti-Enzymatic Potential
- Synthesized derivatives of this compound have demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria and moderate inhibition of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Anti Microbial Screening
- Certain derivatives have been screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, showing a wide range of pharmaceutical activities (MahyavanshiJyotindra et al., 2011).
Antimicrobial Agents
- N-substituted derivatives have been synthesized and tested for their in vitro antibacterial activity against various bacterial strains, indicating potent antimicrobial properties (Baviskar et al., 2013).
Anti-exudative Properties
- Research on pyrolin derivatives of this compound has shown significant anti-exudative properties, indicating potential therapeutic applications (Chalenko et al., 2019).
Antioxidant Ability
- A derivative of this compound has demonstrated 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, suggesting its use as an antioxidant (Šermukšnytė et al., 2022).
CNS Activity
- Derivatives of this compound were investigated to determine their effect on the central nervous system in mice, suggesting potential CNS-related therapeutic applications (Maliszewska-Guz et al., 2005).
Anti-Inflammatory Activity
- Synthesized derivatives have shown promising anti-inflammatory activity in animal models, indicating their potential as anti-inflammatory agents (Karande et al., 2017).
Anticancer Properties
- Some derivatives exhibited anticancer activity against a variety of cancer types, suggesting a potential role in cancer treatment (Ostapiuk et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[4-butyl-5-[(4-chlorophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2S/c1-3-5-7-19-8-12-21(13-9-19)27-24(31)18-33-25-29-28-23(30(25)16-6-4-2)17-32-22-14-10-20(26)11-15-22/h8-15H,3-7,16-18H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTJXSWZXNVSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCCC)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2418493.png)





![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide](/img/structure/B2418502.png)
![Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418507.png)
![1-allyl-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2418508.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2418510.png)
![9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2418511.png)